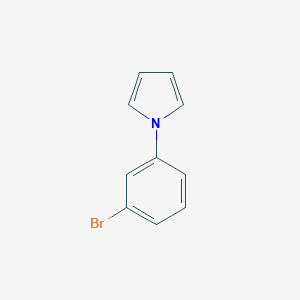
1-(3-bromophenyl)-1H-pyrrole
Cat. No. B010628
Key on ui cas rn:
107302-22-7
M. Wt: 222.08 g/mol
InChI Key: LEUXOIBRUWVBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08071607B2
Procedure details


1-(3-Bromo-phenyl)-1H-pyrrole (0.3 g, 1.0 eq, 1.35 mmol) and cyclohexane-1,2-diamine (0.03 g, 0.2 eq, 0.27 mmol) were added to a pre-stirred mixture of 1H-Pyrazolo[3,4-d]pyrimidin-4-ylamine (0.22 g, 1.2 eq, 1.62 mmol), copper iodide (0.013 g, 0.5 eq, 0.68 mmol) and potassium phosphate (0.6 g, 2.1 eq, 2.84 mmol) in DMF (8 ml) under an inert atmosphere. The reaction mixture was then stirred at 110° C. for 24 hours, and allowed to cool to room temperature. Ethyl acetate (8 ml) was then added to the reaction mixture which was then filtered through a plug of silica, which was then washed with a further portion of ethylacetate (20 ml). The filtrate was concentrated to dryness in vacuo and the resultant residue was purified by column chromatography using DCM/MeOH (95:5) as eluent to yield the title compound as an off-white solid (18 mg, 0.07 mmol, 5%). LCMS: [M+H]+=277, Rt=1.80 min, 97% purity.



Name
potassium phosphate
Quantity
0.6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[CH:9]2)[CH:5]=[CH:6][CH:7]=1.C1(N)CCCCC1N.[NH:21]1[C:25]2=[N:26][CH:27]=[N:28][C:29]([NH2:30])=[C:24]2[CH:23]=[N:22]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C.[Cu](I)I.C(OCC)(=O)C>[N:8]1([C:4]2[CH:3]=[C:2]([N:21]3[C:25]4=[N:26][CH:27]=[N:28][C:29]([NH2:30])=[C:24]4[CH:23]=[N:22]3)[CH:7]=[CH:6][CH:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9]1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)N1C=CC=C1
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C(CCCC1)N)N
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=2C1=NC=NC2N
|
|
Name
|
potassium phosphate
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.013 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred at 110° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered through a plug of silica, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed with a further portion of ethylacetate (20 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant residue was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=CC=C1)C=1C=C(C=CC1)N1N=CC=2C1=NC=NC2N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.07 mmol | |
| AMOUNT: MASS | 18 mg | |
| YIELD: PERCENTYIELD | 5% | |
| YIELD: CALCULATEDPERCENTYIELD | 5.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

